molecular formula C16H28N4O2 B6626088 N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide

N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide

Cat. No.: B6626088
M. Wt: 308.42 g/mol
InChI Key: CDINYKYURGEFSY-UHFFFAOYSA-N
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Description

N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a cyanocyclohexyl group, a carbamoylamino linkage, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the 4-cyanocyclohexyl intermediate. This can be achieved through the nitrile addition to cyclohexane derivatives under controlled conditions.

  • Carbamoylation: : The next step involves the introduction of the carbamoyl group. This is typically done using carbamoyl chloride or isocyanate reagents in the presence of a base such as triethylamine to facilitate the reaction.

  • Amidation: : The final step is the amidation reaction where the propylamine derivative is reacted with the previously formed carbamoyl intermediate. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylpropanamide moiety, leading to the formation of corresponding carboxylic acids.

  • Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions using catalysts like palladium on carbon.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamoylamino linkage, where nucleophiles can replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in polymer science and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Cyclohexylmethylcarbamoylamino)propyl]-2-methylpropanamide: Lacks the cyanide group, which may affect its reactivity and binding properties.

    N-[3-[(4-Cyanocyclohexyl)methylcarbamoylamino]propyl]-2-ethylpropanamide: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness

N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide is unique due to the presence of the cyanocyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and influence its reactivity in synthetic applications.

Properties

IUPAC Name

N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-12(2)15(21)18-8-3-9-19-16(22)20-11-14-6-4-13(10-17)5-7-14/h12-14H,3-9,11H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDINYKYURGEFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCNC(=O)NCC1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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